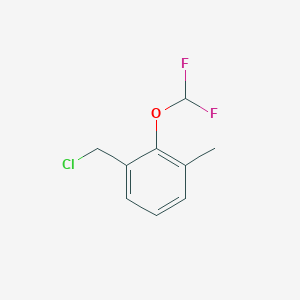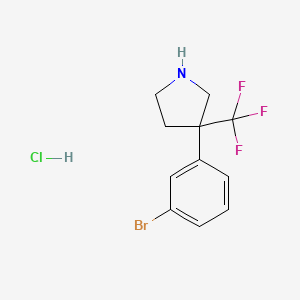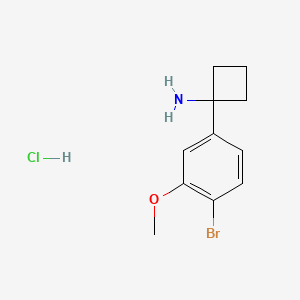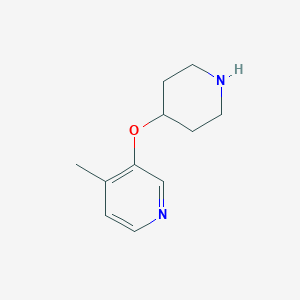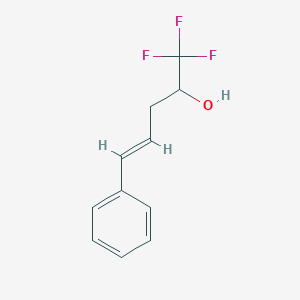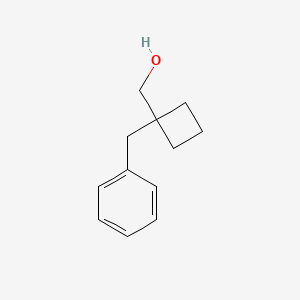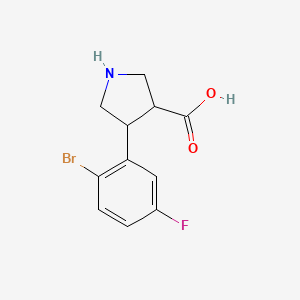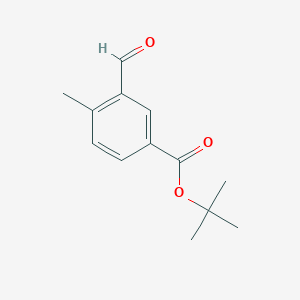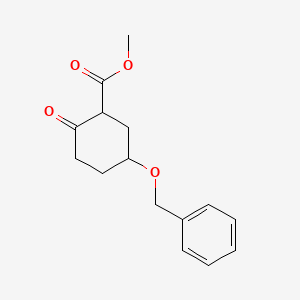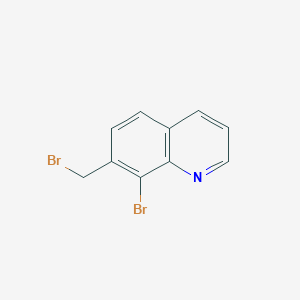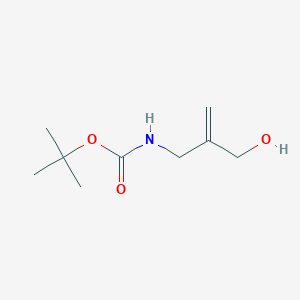![molecular formula C10H24Cl2N2 B13556559 trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride](/img/structure/B13556559.png)
trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride: is a chemical compound with the molecular formula C10H22N2. It is commonly used as a building block in various chemical syntheses and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are often employed in substitution reactions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted cyclohexanamines
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics .
Biology: The compound is used in biological research to study the effects of amine-containing compounds on biological systems. It is also used in the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the synthesis of drugs that target specific receptors in the body .
Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. It is also employed in the development of new industrial processes and technologies .
Wirkmechanismus
The mechanism of action of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- trans-4-[(Dimethylamino)methyl]cyclohexanamine dihydrochloride
- trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
Comparison: Compared to similar compounds, trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine dihydrochloride exhibits unique properties such as higher stability and reactivity. Its specific molecular structure allows for more efficient interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C10H24Cl2N2 |
|---|---|
Molekulargewicht |
243.21 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)ethyl]cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H22N2.2ClH/c1-12(2)8-7-9-3-5-10(11)6-4-9;;/h9-10H,3-8,11H2,1-2H3;2*1H |
InChI-Schlüssel |
CMMFOOCKXGFHMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1CCC(CC1)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)
